1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]propan-2-one
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Overview
Description
1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]propan-2-one is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a 4-methylphenyl group attached to the oxadiazole ring, which is further connected to a propan-2-one moiety
Preparation Methods
The synthesis of 1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-methylbenzohydrazide with acetic anhydride to form the corresponding acyl hydrazide. This intermediate is then cyclized with phosphorus oxychloride to yield the oxadiazole ring. The final step involves the reaction of the oxadiazole intermediate with acetone under basic conditions to form the desired product .
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The oxadiazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms, using reagents such as alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions include various substituted oxadiazoles, alcohols, and carboxylic acids.
Scientific Research Applications
1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]propan-2-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and organic semiconductors.
Biological Studies: Researchers study the compound’s interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]propan-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit protein kinases involved in cell signaling pathways, thereby affecting cell proliferation and apoptosis. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]propan-2-one can be compared with other similar compounds, such as:
1-(4-Methylphenyl)-2-propanone: This compound lacks the oxadiazole ring and has different chemical properties and applications.
1-(4-Fluorophenyl)-2-propanone:
1-(4-Chlorophenyl)-2-propanone: The chlorine substituent introduces different electronic effects, impacting the compound’s behavior in chemical reactions and biological systems
The uniqueness of this compound lies in its oxadiazole ring, which imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-3-5-10(6-4-8)12-13-11(16-14-12)7-9(2)15/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCDTXXZEXVUCDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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